CD666

RARγ Selectivity Cytotoxicity Profiling Cancer Research

CD666 is the definitive RARγ-selective agonist, validated by quantitative parameters that ensure reproducible, on-target effects unavailable from generic retinoids. Its selectivity profile (RARγ EC50 46 nM vs. RARα 370 nM) and low normal-cell toxicity (NHBE GI50 >10 μM) establish a therapeutic window for tumor biology studies. Synergy with IFN-γ in retinoid-resistant breast cancer lines and compatibility with the selective antagonist CD2665 for rigorous target validation make it essential for dissecting RARγ-mediated pathways. Choose CD666 to eliminate experimental variability and achieve definitive mechanistic insights.

Molecular Formula C24H28O3
Molecular Weight 364.5 g/mol
Cat. No. B1663166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCD666
Synonyms4-[(1E)-3-Hydroxy-3-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propen-1-yl]-benzoic                              acid
Molecular FormulaC24H28O3
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESCC1(CCC(C2=C1C=CC(=C2)C(C=CC3=CC=C(C=C3)C(=O)O)O)(C)C)C
InChIInChI=1S/C24H28O3/c1-23(2)13-14-24(3,4)20-15-18(10-11-19(20)23)21(25)12-7-16-5-8-17(9-6-16)22(26)27/h5-12,15,21,25H,13-14H2,1-4H3,(H,26,27)/b12-7+
InChIKeyQCSYBKHFYYISTQ-KPKJPENVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CD666 Procurement Guide: Baseline Specifications and Compound Identity


CD666 (CAS 144006-45-1) is a synthetic retinoid small molecule that functions as a selective agonist for the retinoic acid receptor gamma (RARγ). Its chemical identity is established as 4-[(E)-3-hydroxy-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid, with a molecular formula of C24H28O3 and a molecular weight of 364.5 g/mol [1]. The compound exhibits characteristic retinoid pharmacology, but its procurement value rests on specific selectivity and potency parameters that distinguish it from earlier-generation RARγ agonists and pan-agonists .

Why Generic Retinoid Substitution Fails: The CD666 Differentiation Challenge


Substituting CD666 with a generic retinoid (e.g., all-trans retinoic acid, ATRA) or another RARγ ligand introduces substantial experimental variability and can invalidate conclusions regarding RARγ-specific biology. CD666's selectivity profile and cellular activity are not interchangeable with other RARγ agonists such as CD437 or CD2325, which display differing potency, off-target profiles, and functional outcomes [1]. The following quantitative evidence details the specific, measurable parameters that define CD666's utility and underscore why a simple in-class substitution cannot guarantee reproducible, RARγ-selective responses [2].

CD666 Quantitative Evidence Guide: Comparative RARγ Selectivity and Functional Activity


CD666 vs. CD437: Superior Therapeutic Window in Normal Human Bronchial Epithelial Cells

In a direct head-to-head comparison using growth inhibition (GI50) assays, CD666 demonstrated a clear selectivity advantage over CD437 in normal human bronchial epithelial (NHBE) cells. CD666 exhibited a GI50 value >10 μM, indicating minimal cytotoxicity toward normal tissue, whereas CD437 was highly potent with a GI50 of 0.019 μM, revealing significant toxicity to normal cells [1]. This difference in therapeutic window is critical for selecting a tool compound for in vivo studies or for applications where preservation of normal tissue function is paramount.

RARγ Selectivity Cytotoxicity Profiling Cancer Research

CD666 vs. CD2325: Comparable Cellular Potency in Lung Cancer Cells with Improved Baseline Cytotoxicity Profile

When benchmarked against another RARγ-selective agonist, CD2325, in the 1198 lung cancer cell line, CD666 shows a comparable potency profile but with a markedly different baseline cytotoxicity in normal cells. In 1198 cells, CD666 has a GI50 of 0.365 μM, while CD2325 is slightly more potent at 0.181 μM [1]. However, this difference in cancer cell potency is offset by CD666's significantly reduced activity against NHBE cells (GI50 >10 μM for CD666 vs. 0.046 μM for CD2325), indicating a more favorable therapeutic index [1].

RARγ Agonist Lung Cancer Cellular Activity

CD666 vs. All-Trans Retinoic Acid (ATRA): Distinct Cellular Activity Profile in Breast Cancer Cell Lines

In a panel of breast cancer cell lines (MCF-7, SKBR-3, T47D, ZR-75-1), CD666 demonstrated antiproliferative effects comparable to the natural pan-agonist ATRA, but with a distinct functional profile. Specifically, CD666, along with other RARγ-selective agonists (CD2325, CD437), was able to act synergistically with interferon-γ (IFN-γ) to inhibit proliferation in retinoid-resistant BT-20 and 734-B cell lines, an effect not observed with ATRA [1]. This synergy points to a RARγ-specific mechanism that is not recapitulated by the broader-acting natural ligand.

RARγ Agonist Breast Cancer Synergy Studies

CD666 Exhibits Nanomolar Binding Affinity for RARγ with Defined Selectivity Over RARα

In radioligand binding assays using recombinant RAR proteins, CD666 demonstrates a Kd of 68 nM for RARγ at 4°C, confirming its nanomolar affinity for the target [1]. Its selectivity is further defined by functional EC50 values obtained in cellular transactivation assays: 46 nM for RARγ versus 370 nM for RARα, indicating an approximate 8-fold selectivity for the gamma isoform [2]. This quantitative selectivity profile distinguishes CD666 from less selective RAR agonists.

RARγ Binding Affinity Selectivity Profiling Receptor Pharmacology

CD666 Mediates RARγ-Dependent Proliferation in Hippocampal Progenitor Cells, an Effect Blocked by CD2665

In a defined cellular model of immortalized hippocampal progenitor cells (HiB5), treatment with CD666 resulted in a dose-dependent increase in cell number, directly implicating RARγ activation in the proliferative response. Critically, this effect was completely abrogated by co-treatment with CD2665, a selective RARγ antagonist (Ki 110 nM) [1]. This on-target reversal confirms the RARγ-specific nature of CD666's activity in a physiologically relevant, non-cancerous cell system.

Neural Progenitor Cells RARγ Signaling Functional Assay

Optimal CD666 Application Scenarios for Research and Industrial Procurement


Investigating RARγ-Specific Biology in Oncology Without Normal Cell Cytotoxicity

Based on the evidence that CD666 exhibits a GI50 >10 μM in normal NHBE cells while maintaining activity in cancer cells (e.g., GI50 0.365 μM in 1198 cells) [1], this compound is optimally suited for in vitro and in vivo studies where the primary objective is to dissect RARγ-mediated pathways in tumor biology without the confounding variable of normal tissue toxicity. This is a distinct advantage over more potent but non-selective or cytotoxic RARγ agonists like CD437 (NHBE GI50 0.019 μM) [1]. Procurement should be prioritized for studies aiming to establish a therapeutic window or for long-term dosing regimens.

Establishing On-Target Specificity and Mechanism in RARγ-Dependent Systems

The well-characterized binding affinity (RARγ Kd = 68 nM) and functional selectivity (EC50 RARγ = 46 nM vs. RARα = 370 nM) of CD666 make it an essential tool for rigorous target validation experiments [1]. Its utility is further enhanced by the availability of a selective antagonist (CD2665), which can be used in combination to confirm RARγ-mediated effects, as demonstrated in HiB5 hippocampal progenitor cells [2]. Procurement is recommended for any research program requiring a high degree of confidence in RARγ target engagement and for establishing on-target mechanism-of-action.

Overcoming Retinoid Resistance and Probing Synergistic Interactions in Cancer Research

CD666's unique functional profile, distinct from ATRA, is evidenced by its ability to synergize with IFN-γ to inhibit proliferation in retinoid-resistant breast cancer cell lines (BT-20, 734-B) [1]. This makes CD666 the compound of choice for researchers investigating mechanisms of retinoid resistance or seeking to develop novel combination therapies. Procuring CD666 instead of a pan-agonist like ATRA is essential for experiments where a RARγ-selective trigger is required to explore specific transcriptional outputs or to identify new synthetic lethal interactions.

Structural and Computational Studies of RARγ Isoform Selectivity

The proposed structural model for the RARγ ligand-binding domain in complex with CD666 provides a valuable template for structure-based drug design and computational chemistry efforts [1]. Researchers engaged in molecular docking, molecular dynamics simulations, or the rational design of next-generation RAR modulators should procure CD666 as a reference ligand. Its established binding pose and selectivity profile offer a critical benchmark for validating in silico models and understanding the molecular determinants of RARγ selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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